Cyclohexanemethanol-d11

Mass Spectrometry Internal Standard Isotope Dilution

Cyclohexanemethanol-d11 (CAS 1215077-50-1) is a perdeuterated analog (+11 Da) of cyclohexanemethanol, purpose-built as an Internal Standard (IS) for quantitative LC-MS/MS, GC-MS, and qNMR. Its unique mass shift eliminates spectral overlap with native analytes and metabolites—generic substitution with unlabeled cyclohexanemethanol introduces unacceptable quantitative bias (up to -59.2%). Use Cyclohexanemethanol-d11 for accurate quantification in plasma, urine, and tissue homogenates, metabolic tracing in drug development, and qNMR calibrations. Purchase high-purity (≥98%) Cyclohexanemethanol-d11 to ensure regulatory-grade precision and accuracy in your analytical workflows.

Molecular Formula C7H14O
Molecular Weight 125.25 g/mol
Cat. No. B12387937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanemethanol-d11
Molecular FormulaC7H14O
Molecular Weight125.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CO
InChIInChI=1S/C7H14O/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2/i1D2,2D2,3D2,4D2,5D2,7D
InChIKeyVSSAZBXXNIABDN-BZNVDYMVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanemethanol-d11: Deuterated Internal Standard for Accurate Mass Spectrometry Quantification in Research and Drug Development


Cyclohexanemethanol-d11 (CAS: 1215077-50-1) is a perdeuterated analog of cyclohexanemethanol, wherein all eleven hydrogen atoms on the cyclohexane ring are replaced by deuterium (2H) . This stable isotope-labeled compound serves primarily as an internal standard (IS) in quantitative analytical workflows, including liquid chromatography-mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy . Its core utility lies in compensating for sample preparation variability, matrix effects, and instrument fluctuations, thereby enhancing the accuracy and precision of target analyte quantification in complex biological and environmental matrices .

Why Non-Deuterated or Lightly Labeled Analogs Cannot Substitute for Cyclohexanemethanol-d11 in Critical Assays


Generic substitution of Cyclohexanemethanol-d11 with unlabeled cyclohexanemethanol or other structural analogs introduces unacceptable quantitative error in modern analytical workflows. Unlabeled cyclohexanemethanol co-elutes and shares the same mass transitions as the target analyte, rendering it useless as an internal standard for mass spectrometry-based quantification . Furthermore, studies comparing deuterated (2H) and non-deuterated (13C/15N) internal standards demonstrate that deuterium labeling can cause shifts in chromatographic retention time, which, if not properly characterized and matched to the analyte, can lead to significant quantitative bias—up to -59.2% in reported analyte concentration . The specific degree of deuteration (d11) in Cyclohexanemethanol-d11 provides a unique mass shift of +11 Da, which is critical for avoiding spectral overlap with both the native analyte and potential metabolites in complex biological samples, a capability not offered by compounds with fewer deuterium labels .

Cyclohexanemethanol-d11: Quantifiable Differentiation Versus Analogs and Alternatives


Mass Spectrometry Signal Resolution: +11 Da Mass Shift for Spectral Interference Mitigation

Cyclohexanemethanol-d11 provides a distinct +11 Da mass shift from the native cyclohexanemethanol analyte (molecular weight 114.19 vs 125.25) . This is a substantial differential compared to commonly available d7-labeled analogs. This larger mass difference significantly reduces the risk of isotopic crosstalk in the mass spectrometer, particularly for the [M+H]+ ion, ensuring cleaner extracted ion chromatograms and more reliable peak integration .

Mass Spectrometry Internal Standard Isotope Dilution

Quantitative Accuracy: Comparative Performance of Deuterated IS in Mitigating Matrix Effects

While not specific to Cyclohexanemethanol-d11, a systematic study comparing deuterated (2H7) and 13C6 internal standards revealed that deuterated IS can introduce quantitative bias if not carefully evaluated. In that study, the deuterated IS generated urinary analyte concentrations that were on average 59.2% lower than those generated with a 13C6 IS, with a spike accuracy bias of -38.4% . This underscores that the performance of a deuterated internal standard is not universal; the specific compound's behavior in a given matrix must be established. Cyclohexanemethanol-d11, with its perdeuterated ring structure, is expected to exhibit unique retention time and ionization characteristics relative to the native analyte, which must be accounted for during method development to achieve comparable or superior accuracy to other labeling strategies .

LC-MS/MS Matrix Effect Quantification Bias

Chemical Purity and Analytical Reliability: Vendor-Specified Purity for Cyclohexanemethanol-d11

For procurement, the defined purity of an analytical standard directly impacts assay reliability. Cyclohexanemethanol-d11 is offered by major vendors as a stable isotope-labeled compound. While the exact isotopic enrichment (atom % D) is typically specified on the Certificate of Analysis (CoA) for each lot, the unlabeled analog, Cyclohexanemethanol (Standard), is offered with a certified purity of ≥98% . This establishes a procurement benchmark: the labeled product is intended for applications requiring a high-purity, well-characterized internal standard, in contrast to lower-purity or technical-grade materials that may introduce unidentified impurities and compromise quantification .

Analytical Standard Purity Procurement

Application-Specific Utility: Validated Tracer for CDK Inhibitor Development Pathways

Cyclohexanemethanol-d11 is specifically identified as the isotope-labeled analog of cyclohexanemethanol, a reagent used in the synthesis of potent inhibitors of cyclin-dependent kinases 1 and 2 (CDK1/2) . In the context of drug development, this provides a direct, application-specific differentiator. Researchers investigating the pharmacokinetics, metabolic fate, or synthesis yields of these CDK inhibitors can utilize Cyclohexanemethanol-d11 as a tracer or internal standard to precisely track the molecule through complex synthetic or biological pathways, a capability that unlabeled cyclohexanemethanol or other structural analogs cannot provide .

Drug Synthesis CDK Inhibitor Isotopic Tracer

NMR Spectral Simplification: Near-Silent 1H NMR Profile for Quantitative NMR (qNMR)

A key differentiator for perdeuterated compounds like Cyclohexanemethanol-d11 in 1H quantitative NMR (qNMR) is the dramatic simplification of the resulting spectrum. By replacing all ring protons with deuterium, the compound's own 1H NMR signals are virtually eliminated, reducing spectral overlap and allowing for more accurate integration of analyte peaks of interest, especially in the crowded aliphatic region (~0-2 ppm) where cyclohexane protons would normally resonate . This property makes Cyclohexanemethanol-d11 a superior internal standard for qNMR analyses of complex mixtures compared to its non-deuterated form, which would add interfering signals to the spectrum .

qNMR Deuterium Labeling Spectral Simplification

Optimal Use Cases for Procuring Cyclohexanemethanol-d11 in Analytical and Drug Development Workflows


LC-MS/MS Quantification of Cyclohexanemethanol in Biological Matrices

For accurate quantification of cyclohexanemethanol in plasma, urine, or tissue homogenates, Cyclohexanemethanol-d11 is the preferred internal standard. Its +11 Da mass shift allows for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) without interference from the endogenous analyte, compensating for matrix effects and extraction losses to achieve regulatory-grade precision and accuracy .

1H Quantitative NMR (qNMR) Purity Assessment of Complex Organic Compounds

In qNMR assays where the target analyte's aliphatic protons are of interest, Cyclohexanemethanol-d11 serves as an ideal internal calibrant. Its near-absence of 1H signals eliminates spectral crowding in the 0-2 ppm region, enabling more reliable integration and purity determination of the main compound .

Mechanistic and Metabolic Tracing Studies in CDK Inhibitor Development

Researchers developing CDK1/2 inhibitors that utilize cyclohexanemethanol as a building block can employ Cyclohexanemethanol-d11 as a stable isotopic tracer. It can be used to follow the incorporation of the cyclohexylmethanol moiety during synthesis or to investigate the metabolic fate of the drug candidate in in vitro hepatocyte or microsomal assays, providing data that is unattainable with the unlabeled reagent .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclohexanemethanol-d11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.